molecular formula C20H30N2O4 B8189386 1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester

1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B8189386
M. Wt: 362.5 g/mol
InChI Key: XAWZMEMDSCFQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C20H30N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a benzyl group, a Boc-protected amino group, and an ethyl ester functional group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

The synthesis of 1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the N-Boc protection of 4-benzylpiperidine, followed by a condensation reaction with piperidine in tetrahydrofuran (THF). The reaction conditions often require the use of organic synthesis laboratory equipment and techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild acids for Boc deprotection, strong reducing agents for ester reduction, and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and cancer.

    Industry: The compound’s versatility makes it valuable in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amine that can participate in various biochemical reactions. The benzyl group provides stability and lipophilicity, enhancing the compound’s ability to interact with hydrophobic pockets in proteins and enzymes .

Comparison with Similar Compounds

1-Benzyl-3-Boc-amino-piperidine-4-carboxylic acid ethyl ester can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and versatility in synthetic applications.

Properties

IUPAC Name

ethyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(13-15-9-7-6-8-10-15)14-17(16)21-19(24)26-20(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWZMEMDSCFQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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